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Compound of Interest

Compound Name: p-Menthane-3-carboxylic acid

Cat. No.: B3052226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for p-Menthane-3-
carboxylic acid, a monoterpenoid derivative. As a saturated bicyclic carboxylic acid, its

structural elucidation relies on the synergistic interpretation of multiple spectroscopic

techniques. This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic

Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, grounded in established

principles and experimental protocols.

Molecular Structure and Stereochemistry
p-Menthane-3-carboxylic acid, with the molecular formula C₁₁H₂₀O₂, possesses a

cyclohexane ring substituted with a methyl, an isopropyl, and a carboxylic acid group[1]. The

IUPAC name is 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[1]. The stereochemistry

of the substituents on the cyclohexane ring significantly influences the spectroscopic output,

particularly the NMR chemical shifts and coupling constants. This guide will focus on the

general spectral features, while acknowledging that specific data can vary between different

stereoisomers, such as the (1R,3R,4S) configuration[2].

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Numbering scheme for p-Menthane-3-carboxylic acid.
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Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For p-
Menthane-3-carboxylic acid, IR is crucial for confirming the presence of the carboxylic acid

moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of the solid p-Menthane-3-carboxylic acid is placed

directly onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition: The sample is pressed with a clamp to ensure good contact. The IR

spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-

related absorptions.

Data Interpretation: The IR spectrum is characterized by several key absorptions indicative of a

carboxylic acid. Due to strong intermolecular hydrogen bonding, which leads to the formation of

dimers, the hydroxyl (O-H) stretching band is exceptionally broad[3][4].
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Wavenumber
(cm⁻¹)

Vibration Type Intensity
Causality &
Insights

3300 - 2500 O-H stretch Strong, Very Broad

This signature broad

band results from the

hydrogen-bonded O-H

group in the carboxylic

acid dimer. It typically

overlaps with the C-H

stretching region[3][4]

[5].

2960 - 2850 C-H stretch (sp³) Strong, Sharp

These peaks

correspond to the

stretching vibrations of

the numerous C-H

bonds in the methyl,

isopropyl, and

cyclohexane ring

moieties[6].

1710 - 1690 C=O stretch Strong, Sharp

The carbonyl stretch

for a saturated,

dimerized carboxylic

acid is highly intense

and appears in this

region[3][7][8]. Its

position confirms the

saturated aliphatic

nature of the

molecule.

1320 - 1210 C-O stretch Medium

This band is coupled

with the O-H in-plane

bend and is

characteristic of the

carboxylic acid C-O

single bond[3][7][8].
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950 - 910 O-H bend Medium, Broad

This corresponds to

the out-of-plane bend

of the hydrogen-

bonded O-H group,

another key indicator

for a carboxylic acid

dimer[3][5][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The chemical environment of each proton and carbon atom influences its resonance

frequency (chemical shift).

Experimental Protocol (¹H and ¹³C NMR)

Sample Preparation: Approximately 5-10 mg of p-Menthane-3-carboxylic acid is dissolved

in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal

standard, with its signal defined as 0.00 ppm.

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C NMR, a

proton-decoupled experiment is standard to ensure each unique carbon appears as a

singlet.

¹H NMR Spectroscopy
Data Interpretation: The ¹H NMR spectrum reveals the number of different proton

environments, their integration (ratio), and their connectivity through spin-spin coupling.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality &
Insights

~10 - 12 Broad Singlet 1H COOH

The carboxylic

acid proton is

highly deshielded

and often

appears as a

very broad signal

due to hydrogen

bonding and

chemical

exchange[5][9].

This signal

disappears upon

shaking the

sample with

D₂O.

~2.0 - 2.5 Multiplet 1H H-1

The proton alpha

to the carbonyl

group (on C1) is

deshielded. Its

multiplicity will

depend on the

specific

stereochemistry

and its coupling

to neighboring

protons on C2

and C6.

~0.8 - 2.0 Multiplets ~12H Cyclohexane &

Isopropyl CH

This complex

region contains

the overlapping

signals from the

remaining

protons on the

cyclohexane ring
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and the methine

proton of the

isopropyl group.

~0.7 - 1.0
Doublets /

Singlets
9H CH₃ groups

The methyl

protons of the

isopropyl group

and the C5-

methyl group

typically appear

in this upfield

region. The

isopropyl methyls

will appear as

doublets due to

coupling with the

isopropyl CH

proton.

¹³C NMR Spectroscopy
Data Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each

unique carbon atom in the molecule.
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Chemical Shift (δ,
ppm)

Carbon Type Assignment
Causality &
Insights

~180 - 185 Quaternary COOH

The carbonyl carbon

of a saturated

carboxylic acid is

significantly

deshielded and

appears in this

characteristic

downfield region[4][9].

~20 - 50 CH, CH₂ Cyclohexane Ring

The sp³ hybridized

carbons of the

cyclohexane ring

resonate in this range.

The exact shifts are

highly dependent on

the stereoisomer.

~15 - 25 CH₃ Methyl Groups

The carbons of the

methyl groups

(isopropyl and C5-

methyl) are shielded

and appear in the

upfield region of the

spectrum.

Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron

Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization

and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and

clues about the molecule's structure.

Experimental Protocol (Electron Ionization)
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Sample Introduction: A small amount of the sample is introduced into the high-vacuum

source of the mass spectrometer, where it is vaporized.

Ionization: The gaseous molecules are bombarded by a beam of electrons (typically 70 eV),

leading to the ejection of an electron and formation of a radical cation (M⁺•), the molecular

ion.

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.

Detection: The positively charged ions are accelerated and separated by a mass analyzer

(e.g., a quadrupole) based on their m/z ratio, and then detected.

Data Interpretation: The molecular ion peak (M⁺•) for p-Menthane-3-carboxylic acid
(C₁₁H₂₀O₂) would be expected at an m/z of 184, corresponding to its molecular weight[1][2].

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group

and rearrangements.

Caption: Plausible fragmentation pathways for p-Menthane-3-carboxylic acid in EI-MS.

m/z 139 [M-45]⁺: Loss of the entire carboxylic acid group (•COOH) is a very common

fragmentation, resulting in a prominent peak corresponding to the p-menthyl cation.

m/z 141 [M-43]⁺: Loss of an isopropyl radical (•C₃H₇) is another characteristic fragmentation

for this structure.

McLafferty Rearrangement: While less direct in cyclic systems, intramolecular hydrogen

transfer followed by fragmentation can lead to other significant peaks[10].

Integrated Spectroscopic Analysis
The definitive structural confirmation of p-Menthane-3-carboxylic acid is achieved by

integrating the data from all techniques. IR confirms the presence of the carboxylic acid

functional group. Mass spectrometry provides the molecular weight and key structural

fragments. Finally, ¹H and ¹³C NMR spectroscopy provide the precise carbon-hydrogen

framework, allowing for the assignment of all atoms within the molecule and elucidation of its
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specific stereochemistry. Together, these techniques provide a self-validating system for the

comprehensive characterization of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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